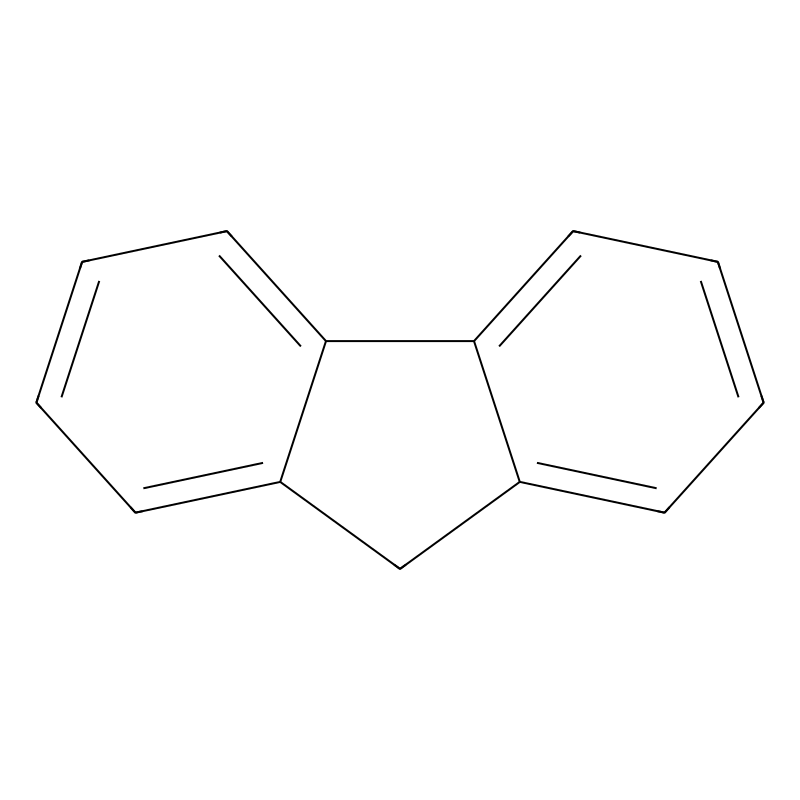

Fluorene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1.69 mg/L at 25 °C

Insoluble in water

Freely soluble in glacial acetic acid; soluble in hot alcohol

Slightly soluble in ethanol; soluble in ethyl ether, acetone, benzene, carbon disulfide

For more Solubility (Complete) data for FLUORENE (6 total), please visit the HSDB record page.

Synonyms

Canonical SMILES

Organic Electronics and Optoelectronics

Fluorene possesses exceptional photophysical properties, including efficient fluorescence and tunable emission colors. This makes it a valuable building block for developing organic light-emitting diodes (OLEDs) []. Researchers are actively investigating fluorene-based polymers and copolymers to create efficient, stable, and color-tunable OLEDs for various display and lighting applications []. Additionally, fluorene derivatives show promise in organic solar cells due to their light-harvesting abilities and charge transport properties [].

Bioactive Molecules and Drug Discovery

Fluorene serves as a versatile platform for synthesizing various bioactive molecules with potential therapeutic applications. Studies have shown that specific fluorene derivatives exhibit promising antimicrobial activity against various bacteria and fungi []. Furthermore, fluorene forms the backbone of Lumefantrine, a well-known antimalarial drug []. Researchers are actively exploring the potential of fluorene-based compounds in developing new drugs for various diseases.

Materials Science and Engineering

Fluorene derivatives play a significant role in materials science research. Due to their rigid structure and thermal stability, fluorene-based polymers are being investigated for applications in high-performance plastics and thermosetting resins. Additionally, fluorene-containing molecules show potential for developing functional materials with specific optical, electronic, and mechanical properties [].

Biomedical Imaging and Diagnostics

Fluorescent properties of fluorene derivatives make them attractive candidates for biomedical imaging applications. Researchers are exploring the use of these molecules as biocompatible probes to image specific biomolecules and cellular processes []. Additionally, fluorene-based nanoparticles are being investigated for their potential in drug delivery and biomedical diagnostics [].

Fluorene, chemically represented as , is an organic compound known for its distinctive white crystalline form and characteristic aromatic odor reminiscent of naphthalene. Despite its name, fluorene does not contain fluorine; the name derives from its violet fluorescence. It is classified as a polycyclic aromatic hydrocarbon, although the five-membered ring lacks aromatic properties. Fluorene is insoluble in water but soluble in various organic solvents, making it useful in several applications. It exhibits mild acidity, with the sites being weakly acidic (pK_a = 22.6 in dimethyl sulfoxide) .

- Oxidation: Fluorene can be oxidized to produce fluorenone, which can further undergo nitration to yield commercially valuable derivatives .

- Dehydrogenation: This process involves converting diphenylmethane into fluorene, highlighting its synthetic versatility .

- Deprotonation: The acidic protons on fluorene can be removed to form the stable fluorenyl anion, which is aromatic and acts as a nucleophile in electrophilic reactions .

Fluorene and its derivatives have been studied for their biological activity, particularly in relation to their potential mutagenic effects. Some studies indicate that certain fluorene derivatives may exhibit cytotoxicity and mutagenicity, raising concerns about their impact on human health and the environment . Additionally, fluorene-9-carboxylic acid serves as a precursor for pharmaceutical compounds, indicating its relevance in medicinal chemistry .

Fluorene can be synthesized through various methods:

- From Coal Tar: The primary commercial source of fluorene is coal tar, where it is isolated from other organic compounds.

- Dehydrogenation of Diphenylmethane: This method involves heating diphenylmethane to remove hydrogen atoms, resulting in the formation of fluorene .

- Reduction of Fluorenone: Fluorene can also be synthesized by reducing fluorenone using zinc or hypophosphorous acid in the presence of iodine .

Fluorene has several applications across different fields:

- Precursor in Organic Synthesis: It serves as a building block for various chemical compounds, including pharmaceuticals and dyes .

- Electroluminescent Materials: Polyfluorene polymers derived from fluorene are used in organic light-emitting diodes due to their conductive and luminescent properties .

- Dyes: Fluorene derivatives are utilized in dye production, with specific compounds like 2-amino-fluorene being important precursors .

Research on the interactions of fluorene with other substances has highlighted its reactivity and potential toxicity. For instance:

- Photodegradation: Fluorene undergoes photodegradation when exposed to ultraviolet light, leading to the formation of carbon dioxide and other by-products .

- Biological Interactions: Studies have shown that certain derivatives of fluorene may interact with biological systems, exhibiting mutagenic properties that warrant further investigation into their safety profiles .

Fluorene shares structural similarities with several other polycyclic aromatic hydrocarbons. Here are some comparable compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Naphthalene | Two fused benzene rings; widely used as a solvent | |

| Phenanthrene | Three fused benzene rings; used in dyes | |

| Anthracene | Four fused benzene rings; used in organic electronics | |

| Pyrene | Four fused rings with distinct fluorescence properties |

Uniqueness of Fluorene

Fluorene's uniqueness lies in its specific structural arrangement that allows for both stability and reactivity. The presence of a five-membered ring contributes to its distinctive properties compared to other polycyclic aromatic hydrocarbons. Additionally, its ability to form stable anions and serve as a precursor for various chemical syntheses sets it apart from similar compounds .

Transition Metal-Catalyzed Approaches

Palladium-Catalyzed Dual C–C Bond Formation

Palladium-catalyzed reactions have emerged as a cornerstone for constructing fluorene frameworks. A seminal method involves the tandem coupling of 2-iodobiphenyls with dihalomethanes (e.g., $$ \text{CH}2\text{Br}2 $$) under mild conditions. This reaction proceeds via dibenzopalladacyclopentadiene intermediates, formed through C–H activation at the biphenyl substrate. The dual C–C bond formation sequence enables efficient access to fluorenes with yields exceeding 80% in many cases. Key advantages include functional group tolerance and scalability, making this approach suitable for synthesizing substituted fluorenes for optoelectronic applications.

Rhodium-Catalyzed Stitching Reactions

Rhodium catalysts enable convergent synthesis of fluorenes through stitching reactions. For example, rhodium(I)-mediated cyclization of alkyne-tethered biaryls generates fluorene derivatives via alkene isomerization. This method facilitates the construction of extended π-conjugated systems, critical for organic light-emitting diodes (OLEDs). The reaction operates under mild conditions (e.g., 60°C, 12 hours) and accommodates electron-donating and -withdrawing substituents, achieving yields up to 92%.

Intramolecular Cyclization Strategies

Intramolecular cyclization of o-alkynyl biaryls via palladium catalysis offers a stereoselective route to fluorenes. The process involves 5-exo-dig cyclization, where C–H activation at the biphenyl moiety precedes alkyne insertion. This strategy is highly efficient for synthesfully substituted fluorenes, with isotopic labeling studies ($$ k\text{H}/k\text{D} = 3.5 $$) confirming a C–H activation mechanism.

Classical Synthetic Routes

Dehydrogenation of Diphenylmethane

A traditional route to fluorene involves the dehydrogenation of diphenylmethane ($$ \text{(C}6\text{H}5\text{)}2\text{CH}2 $$) using catalysts like palladium or platinum. This method, though less atom-economical than modern approaches, remains industrially relevant due to its simplicity. For instance, heating diphenylmethane at 300°C over a $$ \text{Pd/C} $$ catalyst produces fluorene in ~70% yield. The reaction mechanism likely proceeds via radical intermediates, with the central methylene group undergoing sequential dehydrogenation.

Reduction of Fluorenone Derivatives

Fluorenone ($$ \text{C}{13}\text{H}8\text{O} $$), a ketone derivative of fluorene, is readily reduced to fluorenol using sodium borohydride ($$ \text{NaBH}_4 $$) in methanol. The reaction mechanism involves hydride attack at the carbonyl carbon, followed by protonation to yield the alcohol. Kinetic studies reveal that electron-withdrawing substituents at the 3-position accelerate reduction, with rate constants varying by two orders of magnitude depending on the substituent.

One-Pot Synthetic Methodologies

$$ \text{MeSO}_3\text{H} $$-Mediated Cyclization

Concentrated methanesulfonic acid ($$ \text{MeSO}3\text{H} $$) enables one-pot synthesis of spiro[fluorene-9,9'-xanthene] derivatives. This thermodynamically controlled cyclization proceeds via carbocation intermediates, yielding blue-light-emitting materials with high thermal stability ($$ T\text{d} > 300°C $$). The method is notable for its scalability and compatibility with electron-rich substrates.

Tandem Reactions for Complex Frameworks

Tandem Cu/Rh-catalyzed reactions allow the synthesis of fluorenes bearing enamine moieties. Starting from 2-ethynylbiaryls and $$ N $$-sulfonyl azides, copper-catalyzed [3+2] cycloaddition forms triazole intermediates, which undergo rhodium-mediated denitrogenative cyclization to yield 9-aminomethyl fluorenes. This cascade approach achieves yields up to 85% and exemplifies the power of multicatalytic systems in constructing complex architectures.

Regioselective Synthesis Strategies

Position-Specific Functionalization

Regioselective ortho-functionalization of bromofluorenecarbaldehydes is achievable using $$ \text{TMPMgCl·LiCl} $$. This directed ortho-metallation strategy installs substituents at the C3 position with >90% selectivity, enabling rapid diversification of fluorene-based phosphorescent dyes. Computational studies attribute the selectivity to steric and electronic effects imposed by the directing aldehyde group.

Halogenation Patterns

Nuclear halogenation of fluorene using $$ N $$-halosuccinimides (NXS) yields 2-halo- and 2,7-dihalofluorenes. For instance, $$ N $$-bromosuccinimide ($$ \text{NBS} $$) in trifluoroacetic acid brominates fluorene predominantly at the 2-position ($$ \text{ortho/para} = 1.8:1 $$). These halogenated derivatives serve as precursors for cross-coupling reactions, expanding access to π-extended systems for organic electronics.

Modification at the 9-Position

The 9-position of fluorene represents the most reactive site for chemical modification due to the relatively acidic nature of the methylene protons at this position [5]. This reactivity enables diverse functionalization strategies that significantly alter the physicochemical properties of the resulting derivatives [25].

Alkylation Strategies for Enhanced Solubility

Alkylation at the 9-position of fluorene constitutes one of the most effective approaches for improving solubility characteristics while maintaining the electronic properties of the aromatic system [22] [30]. The lithiation and subsequent alkylation of fluorene proceeds through nucleophilic substitution reactions that yield 9-alkyl-fluorenes in yields exceeding 95% [30]. Various alkyl groups including methyl, ethyl, isopropyl, propyl, and longer chain alkyl substituents such as octadecyl groups have been successfully introduced at the 9-position [30].

The alkylation process involves treatment of fluorene with strong bases such as n-butyllithium, followed by reaction with alkyl halides [45]. This methodology benefits from the equilibrium favoring the formation of the more stable organolithium intermediate, as the 9-fluoryllithium species (which can be protonated to give fluorene with pKa approximately 23) is less basic than n-butyllithium (which can be protonated to give n-butane with pKa approximately 50) [45].

Phase transfer catalysis provides an alternative synthetic route that offers advantages over traditional nucleophilic substitution methods [45]. This approach utilizes two-phase systems such as toluene and aqueous sodium hydroxide solution, or dimethyl sulfoxide and aqueous sodium hydroxide, in the presence of tetraalkylammonium bromide as a phase transfer catalyst [45]. The phase transfer reaction methodology can be implemented on 2,7-dihalogenated fluorene derivatives and avoids risks associated with halogenating side chains and unwanted reactions on functional groups [45].

Table 1: Solubility Properties of Alkylated Fluorene Derivatives

| Compound | Alkyl Substituent | Solubility in Benzene (g/L) | Solubility in Chloroform (g/L) | Reference |

|---|---|---|---|---|

| Fluorene | - | Variable with temperature | Variable with temperature | [27] |

| 9-Methylfluorene | Methyl | Enhanced | Enhanced | [30] |

| 9-Ethylfluorene | Ethyl | Enhanced | Enhanced | [30] |

| 9,9-Dioctylfluorene | Dioctyl | Highly enhanced | Highly enhanced | [49] |

The incorporation of electron-donating and electron-withdrawing substituents at the 9-position enables precise tuning of the electronic properties of fluorene derivatives [25] [41]. Electron-donating groups such as amino substituents create strong intramolecular charge transfer characteristics that significantly affect molecular behavior [41]. Studies on nitro-substituted 9-(aminomethylene)fluorenes demonstrate that strong intramolecular charge transfer from donor amino groups to the acceptor fluorene moiety leads to exceptionally facile rotation around the C(9) bond [41].

Cyclic voltammetry investigations reveal that compounds containing electron-donating groups exhibit two closely spaced reversible single-electron reduction waves in the range of -0.4 V to -1.16 V, resulting in radical anions and dianions respectively [41]. A third reduction wave occurs at approximately -(1.31-1.53) V, producing radical trianions [41]. The reduction potentials correlate well with Hammett σp constants of substituents in the fluorene ring, with sensitivity parameters ρcv for reduction ranging from 0.12 V to 0.20 V [41].

Electron-withdrawing substituents, particularly carbonyl groups, induce different electronic effects [42]. Contrary to conventional expectations, electron-withdrawing substituents decrease rather than increase the electrophilicity of carbonyl carbons while simultaneously destabilizing the ground state of the compounds [42]. This phenomenon results from decreased resonance stabilization and leads to increased reactivity through ground-state destabilization [42].

Table 2: Electronic Properties of 9-Substituted Fluorene Derivatives

| Substituent Type | First Reduction Potential (V) | Oxidation Potential (V) | Electronic Effect | Reference |

|---|---|---|---|---|

| Amino | -0.4 to -1.16 | +0.71 to +1.55 | Electron-donating | [41] |

| Nitro | -0.4 to -1.16 | +0.71 to +1.55 | Electron-withdrawing | [41] |

| Carbonyl | Variable | Variable | Electron-withdrawing | [42] |

Fluorination Impact on Molecular Properties

Fluorination at the 9-position profoundly affects the molecular properties of fluorene derivatives through the unique characteristics of the carbon-fluorine bond [43]. The incorporation of fluorine atoms introduces significant changes in chemical reactivity while having modest effects on physical properties for lightly fluorinated molecules [43]. The high electronegativity of fluorine (3.98 on the Pauling scale), combined with its small size and excellent orbital overlap with carbon, results in strongly polarized bonds with substantial ionic character [43].

The carbon-fluorine bond possesses exceptional strength compared to other carbon-halogen bonds, with bond dissociation energies demonstrating the stability of fluorinated systems [14]. Thermal bromination studies of fluorinated compounds reveal that the carbon-fluorine bond dissociation energy for trifluoromethyl groups is approximately 106.4 ± 0.5 kcal/mol [14]. This exceptional bond strength contributes to the chemical inertness and thermal stability of fluorinated fluorene derivatives [50].

Fluorination significantly affects the thermal stability of carbon-fluorine bonds in aromatic systems [50]. Studies using in situ heating infrared spectroscopy demonstrate that different types and distributions of carbon-fluorine bonds exhibit varying thermal stabilities [50]. The most stable carbon-fluorine bonds are those in CF₂ groups of perfluorinated systems, followed by carbon-fluorine bonds in perfluorinated aromatic rings [50]. Isolated carbon-fluorine bonds and CF₂ bonds adjacent to conjugated structures show the lowest thermal stability, with detachment occurring at temperatures below 82°C [50].

Table 3: Fluorination Effects on Molecular Properties

| Property | Unfluorinated Fluorene | Monofluorinated | Difluorinated | Reference |

|---|---|---|---|---|

| Bond Dissociation Energy (kcal/mol) | 104.2 ± 0.5 (C-H) | 106.4 ± 0.5 (C-F) | Higher | [14] |

| Thermal Stability (°C) | 115 (melting point) | Enhanced | Variable | [50] |

| Electronegativity Effect | - | Significant | More pronounced | [43] |

Functionalization at Aromatic Positions

The aromatic rings of fluorene provide multiple sites for strategic functionalization, with positions 2, 3, 6, and 7 offering distinct reactivity patterns and resulting in different electronic and photophysical properties [9] [35].

2,7-Disubstitution Patterns

The 2,7-disubstitution pattern represents one of the most synthetically accessible and electronically favorable functionalization approaches for fluorene derivatives [9] [33]. This substitution pattern maintains the linear conjugation pathway through the fluorene backbone while introducing functional groups that can significantly modify electronic properties [33].

The synthesis of 2,7-dibromofluorene serves as a key intermediate for further functionalization through cross-coupling reactions [28] [33]. The bromination process utilizes fluorenone and bromine as starting materials, with acetic acid and fuming sulfuric acid as reaction medium and iron-iodine as catalyst [28]. The reaction proceeds through direct bromination to yield 2,7-dibromofluorenone in 92% yield [28]. The bromination process involves two-stage addition of bromine: initial addition at 80-90°C for 2 hours, followed by reflux at 110-120°C for 4 hours [28].

2,7-Dibromofluorene derivatives serve as versatile templates for palladium-catalyzed cross-coupling reactions [30] [33]. These compounds enable efficient Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions with aryl chlorides and bromides [30]. The resulting products find applications as hole-transporting materials for organic light-emitting devices and in the synthesis of conjugated polymers [33].

The preparation of 2,7-diaminofluorene from 2,7-dinitrofluorene demonstrates the versatility of the 2,7-substitution pattern [9]. The reduction process employs tin(II) chloride dihydrate in concentrated hydrochloric acid using acetic acid as solvent, yielding the diamine product in 65% yield after purification [9].

Table 4: 2,7-Disubstituted Fluorene Derivatives and Their Properties

| Substituent | Synthesis Method | Yield (%) | Applications | Reference |

|---|---|---|---|---|

| Dibromo | Direct bromination | 92 | Cross-coupling precursor | [28] |

| Diamino | Reduction of dinitro | 65 | Pharmaceutical intermediates | [9] |

| Various aryls | Suzuki coupling | 90+ | OLED materials | [33] |

3,6-Functionalization Approaches

Functionalization at the 3,6-positions of fluorene offers an alternative substitution pattern that provides different electronic and steric effects compared to 2,7-disubstitution [23]. This substitution pattern influences the photophysical properties and aggregation behavior of fluorene derivatives through modification of intermolecular interactions [23].

Studies on fluorenone-carbazole derivatives with varying substituent groups at the 3,6-positions demonstrate significant effects on optical properties [23]. The introduction of tert-butyl groups at the 3,6-positions of carbazole moieties attached to fluorenone cores results in different solid-state fluorescence characteristics compared to unsubstituted analogs [23]. These substituent effects arise from modifications in π-π stacking interactions and molecular packing arrangements [23].

The 3,6-functionalization pattern also affects the aggregation-induced emission properties of fluorene derivatives [23]. Compounds with 3,6-diphenyl substitution on carbazole units exhibit enhanced solid fluorescence quantum yields compared to their unsubstituted counterparts [23]. The phenyl groups reduce non-radiative transitions and enhance fluorescence in the aggregated state by preventing detrimental π-π stacking interactions [23].

Multiposition Derivatization Strategies

Multiposition derivatization of fluorene involves simultaneous functionalization at multiple aromatic positions to achieve synergistic effects on molecular properties [35]. These strategies enable fine-tuning of electronic structure, photophysical characteristics, and intermolecular interactions through careful selection of substituent combinations [35].

Photoelectron spectroscopy studies of multiply substituted fluorenes reveal significant changes in π-electronic structure upon substitution at 2-, 7-, and 9-positions [35]. The combination of different substituent types allows for precise control over frontier molecular orbital energies and bandgap characteristics [35]. Substituents at these positions govern photophysical behavior including polymer bandgap size, nonlinear optical properties, and luminescence characteristics [35].

The strategic placement of multiple substituents enables control over intermolecular interactions and solid-state properties [35]. Different substitution patterns influence molecular packing arrangements, which directly affect charge transport properties and optical characteristics in the solid state [35].

Construction of Extended Aromatic Systems

The extension of the fluorene aromatic system through various coupling and cyclization strategies enables the creation of larger π-conjugated structures with enhanced electronic and optical properties [16] [18].

Annulation Techniques

Palladium-catalyzed annulation reactions provide powerful tools for constructing extended fluorene-based aromatic systems [16]. The direct palladium-catalyzed intramolecular hydroarylation of ortho-alkynyl biaryls proceeds through highly stereoselective 5-exo-dig cyclization to produce fluorenes in excellent yields [16]. These reactions demonstrate preference for 5-exo-dig cyclization pathways over alternative 6-endo-dig processes [16].

The annulation mechanism involves carbon-hydrogen activation rather than electrophilic substitution pathways [16]. Mechanistic studies including deuterium isotope effect investigations strongly support carbon-hydrogen activation as the key step in fluorene formation [16]. The reactions proceed more rapidly with electron-deficient benzene rings, consistent with the proposed mechanism [16].

Cascade intermolecular arylation and annulation reactions enable the synthesis of fully substituted fluorenes [16]. These transformations combine arylation with aryl halides and subsequent annulation in a single reaction sequence [16]. The methodology allows for efficient construction of densely functionalized fluorene derivatives that would be difficult to access through alternative synthetic routes [16].

Table 5: Annulation Reaction Conditions and Outcomes

| Substrate Type | Catalyst System | Temperature (°C) | Yield (%) | Product Type | Reference |

|---|---|---|---|---|---|

| ortho-Alkynyl biaryls | Pd(OAc)₂/d-i-Prpf | 100-120 | >90 | Fluorenes | [16] |

| Aryl chlorides | Pd(OAc)₂/d-i-Prpf | 100 | 58-90 | Substituted fluorenes | [16] |

Formation of Ladder-Type Structures

Ladder-type fluorene structures represent highly rigid extended aromatic systems with enhanced π-conjugation and improved charge transport properties [18]. These structures feature coplanar central cores based on fluorene-fused frameworks with electron-withdrawing end-capping groups [18].

The synthesis of fluorene-fused ladder-type acceptors involves strategic design of coplanar molecular architectures [18]. Studies on small molecule acceptors such as FTTCN and FTTCN-M demonstrate the effectiveness of fluorene-fused ladder-type donors in organic photovoltaic applications [18]. These compounds exhibit redshifted absorption, enhanced electron mobility, and favorable morphological characteristics [18].

Performance characteristics of ladder-type fluorene derivatives in organic solar cells demonstrate their potential for high-efficiency devices [18]. FTTCN-based polymer solar cells achieve power conversion efficiencies of 10.56% with open-circuit voltages of 0.90 V, short-circuit current densities of 15.89 mA cm⁻², and fill factors of 73.82% [18]. The high fill factor of 73.82% represents the highest value reported for fluorene-based photovoltaic devices [18].

Spiro-Derivatives of Fluorene

Spiro-derivatives of fluorene offer unique three-dimensional molecular architectures that combine the electronic properties of fluorene with the steric effects of spirocyclic structures [19]. These compounds feature spiro connections that disrupt π-conjugation while maintaining individual aromatic character [19].

The synthesis of dendritic oligo-spiro(fluorene-9,9'-xanthene) derivatives demonstrates the versatility of spiro-fluorene chemistry [19]. These compounds incorporate carbazole and fluorene pendant groups through oxygen linkages to create complex three-dimensional structures [19]. The resulting materials exhibit good solubility, film-forming properties, and high glass transition temperatures of 140°C and 126°C respectively [19].

Extended spiro-fluorene derivatives with high diradical character represent advanced applications of spiro-fluorene chemistry [20]. These compounds achieve unusual open-shell triplet ground states with outstanding singlet-triplet energy differences of approximately 19 kcal/mol [20]. The incorporation of dithiafulvene units enables reversible oxidations to radical cations and diradical dications [20].

Table 6: Spiro-Fluorene Derivatives and Their Properties

| Compound Type | Glass Transition Temperature (°C) | Optical Properties | Applications | Reference |

|---|---|---|---|---|

| Spiro(fluorene-xanthene) | 140-126 | Blue emission | OLED materials | [19] |

| π-Extended spiro-fluorenes | - | High diradical character | Electronic materials | [20] |

| Tetrathiafulvalene derivatives | - | Reversible redox | Conductive materials | [20] |

Physical Description

White solid; Fluorescent when impure; [Hawley] White powder; [MSDSonline]

Color/Form

Dazzling white leaflets or flakes from alcohol

Small, white, crystalline plates; fluorescent when impure

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

294 °C

BP: 295 °C (sublimes)

Flash Point

Heavy Atom Count

Density

1.203 at 0 °C

LogP

log Kow = 4.18

Decomposition

Melting Point

114.76 °C

MP: 116-117 °C

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 21 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 18 of 21 companies with hazard statement code(s):;

H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (11.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (11.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (83.33%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (61.11%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

MeSH Pharmacological Classification

Vapor Pressure

0.0006 [mmHg]

6.0X10-4 mm Hg at 25 °C

Pictograms

Irritant;Environmental Hazard

Other CAS

2299-68-5

Absorption Distribution and Excretion

The toxicokinetics and bioavailabilities of 2-methylnaphthalene (2-MN), fluorene and pyrene were studied in rainbow trout (/Oncorhynchus mykiss/) implanted with an indwelling cannula in the dorsal aorta. After intraarterial injection of one of the polycyclic aromatic hydrocarbons (PAHs) (10 mg/kg) to trout, chemical concentration in the blood was found to decline triphasically with time. The terminal half-lives of elimination from the blood for 2-MN, fluorene and pyrene were 9.6, 10.5 and 12.8 hr, respectively. The toxicokinetics of the PAHs in trout were best described by a three-compartment open model with the central compartment and the deep peripheral compartment representing the blood and fatty tissues of trout, respectively. The PAHs were metabolized by trout mainly to water-soluble metabolites which were excreted into the urine and bile. When trout were exposed to water containing 2-MN, fluorene or pyrene (0.5 mg/L), the chemical was detected almost immediately in the blood. The apparent bioavailabilities of 2-MN, fluorene and pyrene in trout were 20, 36 and 35%, respectively. In contrast, little or no unchanged chemical was detected in the blood of trout following intragastric administration of 2-MN, fluorene or pyrene (50 mg/kg). These results indicate that the PAHs are absorbed systemically by trout via the branchial route at rates much faster than that of the oral route.

Metabolism Metabolites

1-Hydroxy, 9-hydroxy, and 9-ketofluorene have been detected as metabolites of fluorene following incubation of this compound with rat liver preparations.

The metabolic pathway of the polycyclic aromatic hydrocarbon (PAH) fluorene and the cometabolic pathway of the PAHs phenanthrene, fluoranthene, anthracene, and dibenzothiophene in Sphingomonas sp. LB126 were examined. To our knowledge this is the first study on the cometabolic degradation of the three-ring PAHs phenanthrene, anthracene and the four-ring PAH fluoranthene by a fluorene-utilizing species. Metabolism of fluorene was shown to proceed via the 9-fluorenone pathway to form o-phthalic acid and protocatechuic acid. The cometabolic mono-hydroxylation found for phenanthrene, fluoranthene, and anthracene shows similarity with the hydroxylation of fluorene. Several mono- and dihydroxy products and ring-cleavage products were identified for phenanthrene, fluoranthene and anthracene. It appeared that the cometabolism of those three compounds is a non-specific process, in contrast to the metabolism of fluorene. For dibenzothiophene the metabolites dibenzothiophene-5-oxide and dibenzothiophene-5,5-dioxide were identified; these compounds appeared to be the products of a dead-end pathway. Since apart from dibenzothiophene no metabolites were found in very high concentrations for any of the other substrates, complete degradation is suggested, even for the cometabolic degradation of phenanthrene, fluoranthene, and anthracene.

Fluorene, diphenyl ether, dibenzo-p-dioxin, and carbazole were used by a dibenzofuran-utilizing Janibacter sp. strain YY-1. Metabolites were identified by GC-MS. Angular dioxygenation was the major pathway for degradation of fluorene, diphenyl ether, and dibenzo-p-dioxin but not for carbazole. Lateral dioxygenation of all tested compounds was indicated by the detection of mono- or di-hydroxylated compounds. The bacterium also catalyzed the monooxygenation of fluorene at the C9 position.

For more Metabolism/Metabolites (Complete) data for FLUORENE (7 total), please visit the HSDB record page.

PAH metabolism occurs in all tissues, usually by cytochrome P-450 and its associated enzymes. PAHs are metabolized into reactive intermediates, which include epoxide intermediates, dihydrodiols, phenols, quinones, and their various combinations. The phenols, quinones, and dihydrodiols can all be conjugated to glucuronides and sulfate esters; the quinones also form glutathione conjugates. (L10)

Wikipedia

Bretazenil

Biological Half Life

44.00 Days

Use Classification

Methods of Manufacturing

By reduction of diphenylene ketone with zinc, from coal tar.

High-temperature coal tar contains on average 2% fluorene, which is recovered industrially by coal tar redistillation or by direct removal of a fluorene fraction during primary coal tar distillation followed by recrystallization of the fluorene fraction (dephenolated and debased if necessary), e.g., from solvent naphtha or naphtha. Fluorene can be isolated from a greater than or equal to 60% fluorene fraction by continuous countercurrent crystallization. It is possible to refine the technical product further by reaction with sodium or sodium amide. Alternatively, purification is performed with sulfuric acid and subsequent crystallization from methanol. Fluorene is also synthesized from acetylene in a red-hot tube in the presence of hydrogen. It can be distilled from charcoal in the presence of fuming nitric acid or from refluxing 2,2'-dibromodiphenylmethane with hydrazine hydrate in the presence of palladium. Reduction of diphenylene ketone with zinc also forms fluorene.

General Manufacturing Information

Fluorene occurs ubiquitously in products of incomplete combustion; it also occurs in fossil fuels.

PAHs are a group of chemicals that are formed during the incomplete burning of coal, oil, gas, wood, garbage, or other organic substances, such as tobacco and charbroiled meat. There are more than 100 different PAHs. PAHs generally occur as complex mixtures (for example, as part of combustion products such as soot), not as single compounds. PAHs usually occur naturally, but they can be manufactured as individual compounds for research purposes; however, not as the mixtures found in combustion products. ... Others are contained in asphalt used in road construction. They can also be found in substances such as crude oil, coal, coal tar pitch, creosote, and roofing tar. They are found throughout the environment in the air, water, and soil. They can occur in the air, either attached to dust particles or as solids in soil or sediment. /Polycyclic aromatic hydrocarbons/

Analytic Laboratory Methods

Method: NIOSH 5515, Issue 2; Procedure: gas chromatography, capillary column, flame ioniaztion detection; Analyte: fluorene; Matrix: air; Detection Limit: 0.3 - 0.5 ug /sample.

Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry; Analyte: fluorene; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 26 ug/L.

Method: EPA-EAD 610; Procedure: high performance liquid chromatography with ultraviolet and fluoresence detectors or gas chromatography with flame ionization detector; Analyte: fluorene; Matrix: municipal and industrial discharges; Detection Limit: 0.21 ug/L.

For more Analytic Laboratory Methods (Complete) data for FLUORENE (22 total), please visit the HSDB record page.

Clinical Laboratory Methods

A method is presented for determining monohydroxy polycyclic aromatic hydrocarbons (OHPAHs) having 2-, 3-, and 4-rings in human urine by using high-performance liquid chromatography with fluorescence detection. A urine sample containing conjugates of OHPAHs was hydrolysed in the presence of beta-glucuronidase/aryl sulfatase and the solution was cleaned up with a solid-phase extraction (C(18) and silica). Eight OHPAHs, namely 1- and 2-hydroxynaphthalenes, 2-hydroxyfluorene, 2-, 3-, and 4-hydroxyphenanthrenes, 3-hydroxyfluoranthene and 1-hydroxypyrene, were separated and 1- and 9-hydroxyphenanthrenes co-eluted on an alkylamide-type reversed-phase column with fluorimetric detection. The urinary concentrations of OHPAHs were quantified by using deuterated 1-hydoxypyrene as an internal standard. The method showed good repeatability for inter- and intra-day precisions as well as good linearity of calibration curves (r (2) ranged from 0.996 to 0.999). The limits of detection (S/n=3) were in the range from 2.3 fmol to 2.2 pmol per injection. This method was successfully applied to urine samples from non-smoking taxi drivers, traffic policemen, and rural villagers of Chiang Mai, Thailand. The results showed higher urinary concentrations of OHPAHs in rural villagers, consistent with higher respiratory exposure to PAHs.

A simple and sensitive method for the simultaneous analysis of naphthalene, fluorene, and anthracene in whole blood was developed using headspace-solid-phase microextraction (SPME) and gas chromatography/mass spectrometry (GC/MS). A 0.5 g whole blood sample, 5 uL naphthalene, fluorene, and anthracene (50 ug/mL) as spiked standards, and 0.5 mL sodium hydroxide were placed into a 12 mL vial and sealed rapidly. The vial was immediately heated to 70 °C in an aluminium block heater, the needle of the SPME device was inserted through the septum of the vial, and the extraction fiber was exposed to the headspace for 15 min. Afterwards, the compounds extracted by the fiber were desorbed simultaneously by exposing the fiber in the gas chromatograph injection port. No interferences were found, and the time for analysis was about 30 min for one sample. This method was applied to a suicide case in which the victim ingested naphthalene, fluorene, and anthracene.

High performance liquid chromatography (HPLC; reverse phase) analysis of polycyclic aromatic hydrocarbons in skin lipids. /Polycyclic aromatic hydrocarbons/

A method for the qualitative analysis of various metabolites of fluorene is presented. The method uses solid-phase microextraction with an 85 microm polyacrylate fiber for extraction, headspace silylation with N,O-Bistrifluoroacetamide and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide without any catalyst for on-fiber derivatization and gas chromatography/mass spectrometry (GC-MS) in the selected ion monitoring mode for separation and detection. The suitability of the method for profile analysis of polycyclic aromatic hydrocarbon metabolites is shown by analyzing an urine of an occupationally exposed person after enzymatic cleavage of the excreted conjugates. Satisfactory separation of all investigated metabolites was achieved without interferences due to matrix peaks.

Storage Conditions

You should protect this material from exposure to light, and store it in a refrigerator.

Interactions

The deposition and oligomerization of amyloid beta (Abeta) peptide plays a key role in the pathogenesis of Alzheimer's disease (AD). Abeta peptide arises from cleavage of the membrane-associated domain of the amyloid precursor protein (APP) by beta and gamma secretases. Several lines of evidence point to the soluble Abeta oligomer (AbetaO) as the primary neurotoxic species in the etiology of AD. Recently, we have demonstrated that a class of fluorene molecules specifically disrupts the AbetaO species. To achieve a better understanding of the mechanism of action of this disruptive ability, we extend the application of electron paramagnetic resonance (EPR) spectroscopy of site-directed spin labels in the Abeta peptide to investigate the binding and influence of fluorene compounds on AbetaO structure and dynamics. In addition, we have synthesized a spin-labeled fluorene (SLF) containing a pyrroline nitroxide group that provides both increased cell protection against AbetaO toxicity and a route to directly observe the binding of the fluoreneto the AbetaO assembly. We also evaluate the ability of fluorenes to target multiple pathological processes involved in the neurodegenerative cascade, such as their ability to block AbetaO toxicity, scavenge free radicals and diminish the formation of intracellular AbetaO species. Fluorene modified with pyrroline nitroxide may be especially useful in counteracting Abeta peptide toxicity, because they possess both antioxidant properties and the ability to disrupt AbetaO species. /Spin-labeled fluorene/

Previous studies on the immunotoxicity of a complex mixture of polynuclear aromatic hydrocarbon (PAH) by-products from a manufactured gas plant indicated possible synergistic interactions which were investigated by determining the immunosuppressive effects of a reconstituted PAH mixture in female B6C3F1 mice challenged with TNP-haptenated sheep red blood cells (SRBCs) (T-cell-dependent) or trinitrophenyl-lipopolysaccharide (TNP-LPS) (T-cell-independent) antigens. The reconstituted PAH mixture contained the following 17 congeners: 2-rings (indan, naphthalene, 1-, and 2-methylnaphthalene), 3-rings (acenaphthylene, acenaphthene, dibenzofuran, fluorene, phenanthrene, and anthracene), and >/= 4-rings (pyrene, fluoranthene, benz[a]anthracene, chrysene, benzo[b]fluoranthene, benzo[k]fluoranthene, and benzo[a]pyrene), and resembled mixtures identified as by-products from manufactured gas plants. The reconstituted mixture and the 2-, 3- and >/= 4-ring PAH fractions all caused a dose-dependent decrease in the splenic plaque-forming cell (PFC) response to SRBCs or TNP-LPS, and their ED50 values for the four treatment groups were 86, 354, 145, and 23 or 163, 439, 637, and 31 mg/kg, respectively. The corresponding ED50 values for decreased serum anti-TNP IgM levels for these same mixtures were (TNP-haptenated SRBCs, T-cell-dependent) 144, 231, 42 and 27 units, respectively, and (TNP-LPS, T-cell-independent) 161, 406, 312, and 69 units, respectively. The suppression of anti-TNP IgM titers was similar to the suppression of the PFC response and shows that antigen-specific immunoglobulin titer can be used as a biomarker of PAH exposure. A direct comparison of the immunotoxic responses of the reconstituted PAH mixture and the corresponding dose of the >/= 4-ring PAHs indicated that the latter fraction was primarily responsible for the activity of the reconstituted mixture.

Stability Shelf Life

Dates

Crystallographic studies of piperazine derivatives of 3-methyl-5-spirofluorenehydantoin in search of structural features of P-gp inhibitors

Ewa Żesławska, Ewa Szymańska, Wojciech Nitek, Jadwiga HandzlikPMID: 34350844 DOI: 10.1107/S2053229621006756

Abstract

5-Spirofluorenehydantoin derivatives show efflux modulating, cytotoxic and antiproliferative effects in sensitive and resistant mouse T-lymphoma cells. In order to extend the knowledge available about the pharmacophoric features responsible for the glycoprotein P (P-gp) inhibitory properties of arylpiperazine derivatives of 3-methyl-5-spirofluorenehydantoin, we have performed crystal structure analyses for 1-[3-(3'-methyl-2',4'-dioxospiro[fluorene-9,5'-imidazolidin]-1'-yl)propyl]-4-phenylpiperazine-1,4-diium dichloride monohydrate, CH

N

O

·2Cl

·H

O (1), 3'-methyl-1'-{3-[4-(4-nitrophenyl)piperazin-1-yl]propyl}spiro[fluorene-9,5'-imidazolidine]-2',4'-dione, C

H

N

O

·H

O (2), 3'-methyl-1'-{5-[4-(4-nitrophenyl)piperazin-1-yl]pentyl}spiro[fluorene-9,5'-imidazolidine]-2',4'-dione, C

H

N

O

(3), and 1-benzyl-4-[5-(3'-methyl-2',4'-dioxospiro[fluorene-9,5'-imidazolidin]-1'-yl)pentyl]piperazine-1,4-diium dichloride 0.613-hydrate, C

H

N

O

·2Cl

·0.613H

O (4). Structure 3 is anhydrous but the other three structures crystallize with water present. The investigated compounds crystallize in the monoclinic crystal system, with the space group P2

/n for 1 and 3, and P2

/c for 2 and 4. The cations of salts 1 and 4 are doubly protonated, with the protons located on the N atoms of the piperazine rings. The packing of 1 and 4 in the crystals is dominated by intermolecular N-H...Cl and O-H...Cl hydrogen bonds. In the crystal structure of 2, the intermolecular interactions are dominated by O-H...O and O-H...N hydrogen bonds, while in 3, which is lacking in classic hydrogen-bond donors, it is C-H...O contacts that dominate. Additionally, we have performed induced-fit docking studies for the investigated compounds docked to the P-gp human homology model.

Investigation of biosurfactants produced by three indigenous bacterial strains, their growth kinetics and their anthracene and fluorene tolerance

Madhurya Ray, Vipin Kumar, Chiranjib Banerjee, Pratishtha Gupta, Shalini Singh, Ankur SinghPMID: 33396141 DOI: 10.1016/j.ecoenv.2020.111621

Abstract

The study explored the polycyclic aromatic hydrocarbon tolerance of indigenous biosurfactant producing microorganisms. Three bacterial species were isolated from crude oil contaminated sites of Haldia, West Bengal. The three species were screened for biosurfactant production and identified by 16S rRNA sequencing as Brevundimonas sp. IITISM 11, Pseudomonas sp. IITISM 19 and Pseudomonas sp. IITISM 24. The strains showed emulsification activities of 51%, 57% and 63%, respectively. The purified biosurfactants were characterised using FT-IR, GC-MS and NMR spectroscopy and found to have structural similarities to glycolipopeptides, cyclic lipopeptides and glycolipids. The biosurfactants produced were found to be stable under a wide range of temperature (0-100 °C), pH (4-12) and salinity (up to 20% NaCl). Moreover, the strains displayed tolerance to high concentrations (275 mg/L) of anthracene and fluorene and showed a good amount of cell surface hydrophobicity with different hydrocarbons. The study reports the production and characterisation of biosurfactant by Brevundimonas sp. for the first time. Additionally, the kinetic parameters of the bacterial strains grown on up to 300 mg/L concentration of anthracene and fluorene, ranged between 0.0131 and 0.0156 µ(h

), while the K

(mg/L) ranged between 59.28 and 102.66 for Monod's Model. For Haldane-Andrew's model, µ

(h

) varied between 0.0168 and 0.0198. The inhibition constant was highest for Pseudomonas sp. IITISM 19 on anthracene and Brevundimonas sp. IITISM 11 on fluorene. The findings of the study suggest that indigenous biosurfactant producing strains have tolerance to high PAH concentrations and can be exploited for bioremediation purposes.

Comparison of In Situ and Ex Situ Equilibrium Passive Sampling for Measuring Freely Dissolved Concentrations of Parent and Alkylated Polycyclic Aromatic Hydrocarbons in Sediments

Mathias Reininghaus, Thomas F Parkerton, Gesine WittPMID: 32804440 DOI: 10.1002/etc.4849

Abstract

Equilibrium passive sampling methods (EPSMs) allow quantification of freely dissolved contaminant concentrations (C) in sediment porewater. Polydimethylsiloxane (PDMS) is a convenient sampling polymer that can be equilibrated in field (in situ) or laboratory (ex situ) sediments to determine C

, providing reliable compound-specific PDMS-water partition coefficients (K

) are available. Polycyclic aromatic hydrocarbons (PAHs) are an important class of sediment contaminants comprised of parent and alkylated homologs. However, application of EPSM to alkylated PAHs is challenged by lack of K

measurements. Our first objective was to obtain K

for 9 alkylated PAHs and biphenyls using 3 different PDMS-coated fibers. Quantitative relationships were then established to define K

for 18 parent and 16 alkyl PAHs included in the US Environmental Protection Agency's sediment quality benchmark method for benthic life protection based on additive toxic units. The second objective was to compare C

in porewater obtained using both in situ and ex situ EPSMs at 6 Baltic Sea locations. The results indicated that in situ and ex situ C

for alkyl PAHs generally agreed within a factor of 3. Further, all sites exhibited additive toxic units <1, indicating that PAHs pose a low risk to benthos. The results extend practical application of EPSMs for improved risk assessment and derivation of porewater-based remediation goals for PAH-contaminated sediments. Environ Toxicol Chem 2020;39:2169-2179. © 2020 SETAC.

Biodegradation of fluorene by the newly isolated marine-derived fungus, Mucor irregularis strain bpo1 using response surface methodology

Paul Olusegun Bankole, Kirk Taylor Semple, Byong-Hun Jeon, Sanjay Prabhu GovindwarPMID: 33396139 DOI: 10.1016/j.ecoenv.2020.111619

Abstract

Fluorene, a low molecular weight polycyclic aromatic hydrocarbon (PAH), is of immense environmental interest because of its carcinogenicity, teratogenicity, mutagenicity, toxicity and persistence to microbial degradation. Existentially, there is paucity of information on PAH degradation by fungi isolated from marine environment. Therefore, this study investigated fluorene degradation efficiency of marine derived filamentous fungus, Mucor irregularis strain bpo1 (GenBank Accession Number: MK373020). Response Surface Methodology (RSM) using Box-Behnken Design (BBD) was successfully deployed in the optimization of process parameters (pH-7, temperature-32.5 °C, substrate concentration-100 mg Land dry weight-2 g) resulting in 81.50% fluorene degradation on 5th day. The design and regression model were found to be statistically significant, adequate and appropriate with p < 0.0001, F value= 202.39, and predicted coefficient of determination (R

=0.9991). Optimization of the vital constituents of the mineral salt medium (MSM) used for the study using RSM-Central Composite Design (CCD) resulted in 79.80% fluorene degradation rate. Enhanced fluorene degradation efficiency (82.50%) was recorded when the optimized process variables were subjected to growth-linked validation experiments. The enzyme activities revealed 87%, 59% and 31% induction of laccase, manganese peroxidase and lignin peroxidase respectively. Four metabolites; 9H-fluoren-9-one, benzene-1,2-dicarboxylic acid, 2-hydroxybenzoic acid and phenol obtained after the experiment were characterized and confirmed with GC-MS analysis. The findings revealed the promising potentials of M. irregularis in PAH degradation and by extension green remediation technology.

Acute fluorene-9-bisphenol exposure damages early development and induces cardiotoxicity in zebrafish (Danio rerio)

Ping Mi, Ya-Qiu Tang, Xi-Zeng FengPMID: 32800257 DOI: 10.1016/j.ecoenv.2020.110922

Abstract

Fluorene-9-bisphenol (BHPF) is a substitute for bisphenol A (BPA), which is widely used to manufacture plastic products. Previous studies indicate that BHPF has an anti-estrogenic effect and induces cytotoxicity in mice oocytes. However, the effects of acute BHPF exposure on the aquatic organism obtain little attention. In this study, a series of BHPF concentrations (1 μM, 2 μM, 5 μM, 10 μM, 20 μM) was used to exposed zebrafish embryos from 2 h post-fertilization (hpf). The results showed the LCat 96hpf was 2.88 μM (1.01 mg/L). Acute exposure induced malformation in morphology, and retarded epiboly rate at 10hpf, increased apoptosis. Moreover, acute BHPF exposure led cardiotoxicity, by impeding cardiac looping, decreasing cardiac contractility (reducing the stroke volume and cardiac output, decreasing fractional shortening of ventricle). Besides that, BHPF exposure altered the expression of cardiac transcriptional regulators and development related genes. In conclusion, acute BHPF exposure induced developmental abnormality, retarded cardiac morphogenesis and injured the cardiac contractility. This study indicated BHPF would be an unneglected threat for the safety of aquatic organisms.

Flow Linear Dichroism of Protein-Membrane Systems

Matthew R Hicks, Sarah R Dennison, Adewale Olamoyesan, Alison RodgerPMID: 33877612 DOI: 10.1007/978-1-0716-1197-5_21

Abstract

Linear dichroism (LD) is the differential absorbance of light polarized parallel and perpendicular to an orientation direction. Any oriented sample will show a signal in its electronic as well as vibrational transitions. Model membrane small unilamellar vesicles or liposomes provide an oriented system when they are subject to shear flow in a Couette or other type of flow cell. Anything, including peptides and proteins, that is bound to the liposome also gives an LD signal whereas unbound analytes are invisible. Flow LD is the ideal technique for determining the orientation of different chromophores with respect to the membrane normal. To illustrate the power of the method, data for diphenyl hexatriene, fluorene, antimicrobial peptides (aurein 2.5 and gramicidin), are considered as well as another common chromophore, fluorene, often used to increase the hydrophobicity and hence membrane binding of peptides. How LD can be used both for geometry, structure analysis and probing kinetic processes is considered. Kinetic analysis usually involves identifying binding (appearance of an LD signal), insertion (sign change), often followed by loss of signal, if the inserted protein or peptide disrupts the membrane .Differential responses in the biotransformation systems of the oyster Crassostrea gigas (Thunberg, 1789) elicited by pyrene and fluorene: Molecular, biochemical and histological approach - Part II

Isis Mayna Martins Dos Reis, Marília Nardelli Siebert, Flávia Lucena Zacchi, Jacó Joaquim Mattos, Fabrício Flores-Nunes, Guilherme de Toledo-Silva, Clei Endrigo Piazza, Márcia Caruso Bícego, Satie Taniguchi, Cláudio Manoel Rodrigues de Melo, Afonso Celso Dias BainyPMID: 32682195 DOI: 10.1016/j.aquatox.2020.105565

Abstract

Pyrene (PYR) and fluorene (FLU) are among the sixteen priority Polycyclic Aromatic Hydrocarbons (PAH) of the United States Environmental Protection Agency and are both frequently detected in contaminated sites. Due to the importance of bivalve mollusks in biomonitoring programs and the scarce information on the biotransformation system in these organisms, the aim of this study was to investigate the effect of PYR and FLU at the transcriptional level and the enzymatic activities of some biotransformation systems in the Pacific oyster Crassostrea gigas, and to evaluate the histological effects in their soft tissues. Oysters C. gigas were exposed for 24 h and 96 h to PYR (0.25 and 0.5 μM) and FLU (0.6 and 1.2 μM). After exposure, transcript levels of cytochrome P450 coding genes (CYP1-like, CYP2-like, CYP2AU2, CYP356A1, CYP17α-like), glutathione S tranferase genes (omega GSTO-like and microsomal, MGST-like) and sulfotransferase gene (SULT-like), and the activity of ethoxyresorufin O-deethylase (EROD), Glutathione S-transferase (GST) and microssomal GST (MGST) were evaluated in gills. Histologic changes were also evaluated after the exposure period. PYR and FLU bioconcentrated in oyster soft tissues. The half-life time of PYR in water was lower than fluorene, which is in accordance to the higher lipophilicity and bioconcentration of the former. EROD activity was below the limit of detection in all oysters exposed for 96 h to PYR and FLU. The reproductive stage of the oysters exposed to PYR was post-spawn. Exposure to PYR caused tubular atrophy in digestive diverticula, but had no effect on transcript levels of biotransformation genes. However, the organisms exposed for 96 h to PYR 0.5 μM showed higher MGST activity, suggesting a protective role against oxidative stress in gills of oysters under higher levels of PYR in the tissues. Increased number of mucous cells in mantle were observed in oysters exposed to the higher FLU concentration, suggesting a defense mechanisms. Oysters exposed for 24 h to FLU 1.2 μM were in the ripe stage of gonadal development and showed higher transcript levels of CYP2AU2, GSTO-like and SULT-like genes, suggesting a role in the FLU biotransformation. In addition, after 96 h of exposure to FLU there was a significant increase of mucous cells in the mantle of oysters but no effect was observed on the EROD, total GST and MGST activities. These results suggest that PAH have different effects on transcript levels of biotransformation genes and enzyme activities, however these differences could also be related to the reproductive stage.Pursuing the Complexity of Alzheimer's Disease: Discovery of Fluoren-9-Amines as Selective Butyrylcholinesterase Inhibitors and

Jan Konecny, Anna Misiachna, Martina Hrabinova, Lenka Pulkrabkova, Marketa Benkova, Lukas Prchal, Tomas Kucera, Tereza Kobrlova, Vladimir Finger, Marharyta Kolcheva, Stepan Kortus, Daniel Jun, Marian Valko, Martin Horak, Ondrej Soukup, Jan KorabecnyPMID: 33375115 DOI: 10.3390/biom11010003

Abstract

Alzheimer's disease (AD) is a complex disorder with unknown etiology. Currently, only symptomatic therapy of AD is available, comprising cholinesterase inhibitors and-methyl-d-aspartate (NMDA) receptor antagonists. Drugs targeting only one pathological condition have generated only limited efficacy. Thus, combining two or more therapeutic interventions into one molecule is believed to provide higher benefit for the treatment of AD. In the presented study, we designed, synthesized, and biologically evaluated 15 novel fluoren-9-amine derivatives. The in silico prediction suggested both the oral availability and permeation through the blood-brain barrier (BBB). An initial assessment of the biological profile included determination of the cholinesterase inhibition and NMDA receptor antagonism at the GluN1/GluN2A and GluN1/GluN2B subunits, along with a low cytotoxicity profile in the CHO-K1 cell line. Interestingly, compounds revealed a selective butyrylcholinesterase (BChE) inhibition pattern with antagonistic activity on the NMDARs. Their interaction with butyrylcholinesterase was elucidated by studying enzyme kinetics for compound

in tandem with the in silico docking simulation. The docking study showed the interaction of the tricyclic core of new derivatives with Trp82 within the anionic site of the enzyme in a similar way as the template drug tacrine. From the kinetic analysis, it is apparent that

is a competitive inhibitor of BChE.

Heart Failure and PAHs, OHPAHs, and Trace Elements Levels in Human Serum: Results from a Preliminary Pilot Study in Greek Population and the Possible Impact of Air Pollution

Eirini Chrysochou, Panagiotis Georgios Kanellopoulos, Konstantinos G Koukoulakis, Aikaterini Sakellari, Sotirios Karavoltsos, Minas Minaidis, Evangelos BakeasPMID: 34071927 DOI: 10.3390/molecules26113207

Abstract

Cardiovascular diseases (CVDs) have been associated with environmental pollutants. The scope of this study is to assess any potential relation of polycyclic aromatic hydrocarbons (PAHs), their hydroxylated derivatives, and trace elements with heart failure via their direct determination in human serum of Greek citizens residing in different areas. Therefore, we analyzed 131 samples including cases (heart failure patients) and controls (healthy donors), and the respective demographic data were collected. Significantly higher concentrations (< 0.05) were observed in cases' serum regarding most of the examined PAHs and their derivatives with phenanthrene, fluorene, and fluoranthene being the most abundant (median of >50 μg L

). Among the examined trace elements, As, Cd, Cu, Hg, Ni, and Pb were measured at statistically higher concentrations (

< 0.05) in cases' samples, with only Cr being significantly higher in controls. The potential impact of environmental factors such as smoking and area of residence has been evaluated. Specific PAHs and trace elements could be possibly related with heart failure development. Atmospheric degradation and smoking habit appeared to have a significant impact on the analytes' serum concentrations. PCA-logistic regression analysis could possibly reveal common mechanisms among the analytes enhancing the hypothesis that they may pose a significant risk for CVD development.

Thermo-Electrical Conduction of the 2,7-Di([1,1'-Biphenyl]-4-yl)-9H-Fluorene Molecular System: Coupling between Benzene Rings and Stereoelectronic Effects

Judith Helena Ojeda Silva, Juan Sebastián Paez Barbosa, Carlos Alberto Duque EcheverriPMID: 32674464 DOI: 10.3390/molecules25143215

Abstract

Theoretical and analytical thermal and electrical properties are studied through the 2,7-Di([1,1'-biphenyl]-4-yl)-9H-fluorene aromatic system as a prototype of a molecular switch. Variations of the dihedral angles between the two Benzene rings at each end of the molecule have been considered, thus determining the dependence on the structural variation of the molecule when the aromatic system is connected between metal contacts. The molecule is modeled through a Tight-Binding Hamiltonian where-from the analytical process of decimation and using Green's functions-the probability of transmission () is calculated by using the Fisher-Lee relationship. Consequently, the thermal and electrical transport properties such as I - V curves, quantum noise (

), Fano factor (

), electrical conductance (

), thermal conductance ( κ ), Seebeck coefficient (

), and merit number ( Z T ) are calculated. The available results offer the possibility of designing molecular devices, where the change in conductance or current induced by a stereoelectronic effect on the molecular junctions (within the aromatic system) can produce changes on the insulating-conductive states.